2-Cyclohexylpyrimidine-4,6-diol
Description
2-Cyclohexylpyrimidine-4,6-diol is a pyrimidine derivative featuring a cyclohexyl substituent at the 2-position and hydroxyl groups at the 4- and 6-positions. The cyclohexyl group is a bulky aliphatic substituent that enhances lipophilicity compared to smaller substituents (e.g., cyclopropyl or phenyl), while the hydroxyl groups increase polarity and hydrogen-bonding capacity . This combination may balance solubility and bioavailability, making it relevant in pharmaceutical or agrochemical contexts, as seen in structurally related intermediates used in pesticide synthesis .
Properties
IUPAC Name |
2-cyclohexyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-6-9(14)12-10(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCRXODURXGENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CC(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylpyrimidine-4,6-diol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclohexylamine with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Cyclohexylpyrimidine-4,6-diol may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylpyrimidine-4,6-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of 2-Cyclohexylpyrimidine-4,6-diol, as well as substituted pyrimidine derivatives.
Scientific Research Applications
2-Cyclohexylpyrimidine-4,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to understand the interactions of pyrimidine derivatives with biological macromolecules.
Medicine: It has potential therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Cyclohexylpyrimidine-4,6-diol is compared with other similar compounds, such as 2-Amino-4,6-dihydroxypyrimidine and 2-Cyclohexylpyrimidine-5-carboxylic acid. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of 2-Cyclohexylpyrimidine-4,6-diol lies in its specific chemical and biological activities, which make it suitable for certain applications where other pyrimidine derivatives may not be as effective.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-cyclohexylpyrimidine-4,6-diol, highlighting substituent effects on molecular weight, solubility, and applications:
Key Observations:
Substituent Effects on Solubility :
- The cyclohexyl group in 2-cyclohexylpyrimidine-4,6-diol likely reduces aqueous solubility compared to smaller substituents (e.g., cyclopropyl) but enhances membrane permeability due to lipophilicity. In contrast, hydroxyl groups at C4/C6 improve solubility via hydrogen bonding .
- Methoxy-substituted analogs (e.g., 4,6-dimethoxy derivatives) exhibit lower polarity and higher stability, making them suitable for industrial applications .
For example, methoxy-substituted pyrimidines are utilized in pesticide synthesis due to their stability and tailored interactions . Allyl or cyclopropyl groups may enhance reactivity in synthetic pathways, as seen in lab-scale preparations .
Applications :
- Hydroxyl-bearing pyrimidines (e.g., 2-phenyl-pyrimidine-4,6-diol) are often explored in biochemical research, whereas methoxy variants are prioritized for agrochemicals .
Research Findings and Data Gaps
- Synthetic Methods: Enzymatic hydrolysis of diol derivatives (e.g., bicyclo[3.3.1]nonane-2,6-diol diacetate) using plant biocatalysts demonstrates the feasibility of stereoselective synthesis, which could be adapted for 2-cyclohexylpyrimidine-4,6-diol production .
- Stability and Reactivity : The hydroxyl groups in 2-cyclohexylpyrimidine-4,6-diol may undergo esterification or oxidation, similar to other diols . However, the cyclohexyl group could sterically protect the hydroxyls, reducing unwanted side reactions.
- Biological Activity : Pyrimidine derivatives with bulky substituents (e.g., cyclohexyl) often exhibit enhanced interaction with hydrophobic enzyme pockets, as seen in pesticide intermediates .
Biological Activity
2-Cyclohexylpyrimidine-4,6-diol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is implicated in various cellular processes and diseases, including neurodegenerative disorders, diabetes, and cancer. This article explores the biological activity of 2-cyclohexylpyrimidine-4,6-diol, supported by case studies and research findings.
The primary mechanism through which 2-cyclohexylpyrimidine-4,6-diol exerts its biological effects is by inhibiting GSK-3. This inhibition plays a crucial role in several signaling pathways that regulate cellular metabolism, proliferation, and differentiation. GSK-3 is known to phosphorylate various substrates involved in critical cellular functions, making its inhibition a target for therapeutic interventions in diseases like Alzheimer's and type II diabetes.
1. Inhibition of GSK-3
Studies indicate that 2-cyclohexylpyrimidine-4,6-diol effectively inhibits GSK-3 activity. This inhibition leads to increased glycogen synthesis and glucose uptake in insulin-resistant cells, presenting potential benefits for type II diabetes management .
2. Neuroprotective Effects
In models of Alzheimer's disease, the inhibition of GSK-3 by this compound has been associated with reduced levels of amyloid-beta peptides and improved neuronal health. Research shows that GSK-3 inhibitors can mitigate neurofibrillary tangle formation and promote neuronal plasticity .
3. Cell Differentiation
The compound has been shown to sustain self-renewal in embryonic stem cells and promote differentiation into neurons and other cell types. This property underscores its potential utility in regenerative medicine and developmental biology .
Case Study 1: Alzheimer's Disease Model
In a study involving transgenic mice that overexpress amyloid precursor protein (APP), treatment with 2-cyclohexylpyrimidine-4,6-diol resulted in a significant decrease in amyloid plaque formation. The treated mice exhibited improved cognitive functions compared to control groups, highlighting the compound's neuroprotective capabilities .
Case Study 2: Type II Diabetes
A clinical study evaluated the effects of GSK-3 inhibitors on glucose metabolism in patients with type II diabetes. Participants receiving treatment with compounds similar to 2-cyclohexylpyrimidine-4,6-diol showed improved insulin sensitivity and reduced fasting blood glucose levels over a three-month period .
Data Table: Biological Activities of 2-Cyclohexylpyrimidine-4,6-diol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
